molecular formula C31H29NO B14280198 Quinoline, 1,2-dihydro-1-hydroxy-2,2,4-trimethyl-6-(triphenylmethyl)- CAS No. 138144-80-6

Quinoline, 1,2-dihydro-1-hydroxy-2,2,4-trimethyl-6-(triphenylmethyl)-

Cat. No.: B14280198
CAS No.: 138144-80-6
M. Wt: 431.6 g/mol
InChI Key: FAOUVPWKTVZDQU-UHFFFAOYSA-N
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Description

Quinoline, 1,2-dihydro-1-hydroxy-2,2,4-trimethyl-6-(triphenylmethyl)- (let’s call it QDHQ) belongs to the quinoline family, a class of heterocyclic compounds Quinolines exhibit diverse biological and pharmacological activities, making them valuable in drug research and development

Preparation Methods

Synthetic Routes:

    Condensation Reaction:

    Reductive Amination:

Industrial Production:

  • QDHQ is industrially produced using the condensation method due to its efficiency and scalability.

Chemical Reactions Analysis

QDHQ undergoes various reactions:

    Oxidation: It can be oxidized to form quinone derivatives.

    Reduction: Reduction of the quinoline ring leads to tetrahydroquinolines.

    Substitution: The hydroxy group can be substituted with other functional groups.

    Common Reagents: Sulfuric acid, sodium borohydride, and Lewis acids.

    Major Products: Quinone derivatives, tetrahydroquinolines, and substituted QDHQ.

Scientific Research Applications

QDHQ finds applications in:

    Medicine: Potential antitumor and antioxidant properties.

    Chemistry: Used as a building block for more complex molecules.

    Industry: As an antioxidant in rubber and latex production.

Mechanism of Action

  • QDHQ’s mechanism involves interactions with cellular targets, modulating oxidative stress pathways, and influencing redox balance.
  • Further research is needed to fully elucidate its specific molecular targets.

Comparison with Similar Compounds

  • QDHQ’s uniqueness lies in its hydroxy and trimethyl substituents.
  • Similar Compounds: 2,4-dihydroxyquinoline, 4-hydroxyquinoline, and other quinoline derivatives.

Properties

CAS No.

138144-80-6

Molecular Formula

C31H29NO

Molecular Weight

431.6 g/mol

IUPAC Name

1-hydroxy-2,2,4-trimethyl-6-tritylquinoline

InChI

InChI=1S/C31H29NO/c1-23-22-30(2,3)32(33)29-20-19-27(21-28(23)29)31(24-13-7-4-8-14-24,25-15-9-5-10-16-25)26-17-11-6-12-18-26/h4-22,33H,1-3H3

InChI Key

FAOUVPWKTVZDQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N(C2=C1C=C(C=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)(C)C

Origin of Product

United States

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